Benzyl-methyl-(R)-pyrrolidin-3-yl-amine
Description
The five-membered pyrrolidine (B122466) ring is a privileged structural motif in medicinal chemistry and asymmetric synthesis. nih.govnih.gov Its non-planar, saturated structure allows for a three-dimensional arrangement of substituents, which is crucial for precise molecular recognition and interaction with biological targets. nih.govbeilstein-journals.org When chirality is introduced into the pyrrolidine scaffold, it opens up vast possibilities for creating stereochemically defined molecules, influencing their biological activity and therapeutic efficacy.
Chiral amines are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Chirality, or the "handedness" of a molecule, is a critical factor in biological systems, as stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, often referred to as the "chiral pool," is a powerful strategy to introduce specific stereocenters into a target molecule, simplifying synthetic routes and ensuring the desired stereochemical outcome. google.com
These building blocks are instrumental in asymmetric catalysis, where they can act as chiral ligands for metal catalysts or as organocatalysts themselves. leyan.com Pyrrolidine-based organocatalysts, for instance, are highly effective in promoting a variety of enantioselective transformations. mdpi.com The secondary amine of the pyrrolidine ring can form enamines or iminium ions with substrates, while substituents on the chiral ring structure control the facial selectivity of the reaction, leading to high enantiomeric excesses of the product. leyan.com
Within the family of chiral pyrrolidines, derivatives of (R)-pyrrolidin-3-yl-amine serve as versatile intermediates. The amine group at the 3-position provides a key functional handle for further molecular elaboration, allowing chemists to attach a wide array of substituents and build molecular complexity. These derivatives are integral to the synthesis of compounds targeting a range of diseases. For example, various pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as potent antagonists for the histamine (B1213489) H3 receptor, which is a target for treating cognitive disorders. google.com
The synthesis of these chiral derivatives often begins with readily available precursors from the chiral pool, such as amino acids, which are then transformed through multi-step sequences to yield the desired pyrrolidine structure. researchgate.net The stereochemical integrity of the pyrrolidine ring is crucial for the compound's final application, whether as a ligand in catalysis or as a pharmacophore in a drug molecule. nih.gov
Benzyl-methyl-(R)-pyrrolidin-3-yl-amine, with its specific combination of a chiral pyrrolidine core, a secondary methylamino group, and a protective benzyl (B1604629) group on the ring nitrogen, is positioned as a valuable synthetic intermediate. The benzyl group provides stability and can be removed later in a synthetic sequence if required, while the methylamino group offers a site for nucleophilic attack or further functionalization.
A concrete example of the application of this type of scaffold is found in the synthesis of novel inhibitors for Leishmania N-myristoyltransferase (NMT), an enzyme identified as a promising drug target for leishmaniasis. In a 2020 study published in the Journal of Medicinal Chemistry, researchers used 1-benzyl-N-methylpyrrolidin-3-amine as a key reagent. acs.org The compound was employed in a nucleophilic substitution reaction to displace a leaving group on a thienopyrimidine core. acs.org This reaction, conducted under microwave irradiation at elevated temperatures, successfully incorporated the benzyl-methyl-pyrrolidinyl moiety into the final inhibitor structure, demonstrating its utility as a building block in the development of potential therapeutic agents. acs.org This application highlights how the pyrrolidine scaffold can be integrated into more complex molecules designed to interact with specific biological targets.
Physicochemical Properties
The properties of this compound make it a useful intermediate in organic synthesis.
| Property | Value |
| IUPAC Name | (3R)-1-benzyl-N-methylpyrrolidin-3-amine |
| CAS Number | 1354009-52-1; 144043-17-4 |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol |
| Boiling Point | 273.1 °C at 760 mmHg |
Data sourced from publicly available chemical databases. chemicalbook.comclearsynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-N-benzyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPQEKHXOHJNG-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Methyl R Pyrrolidin 3 Amine and Its Analogs
Stereoselective Synthesis Routes and Precursor Chemistry
Stereoselective synthesis is paramount for producing enantiomerically pure compounds. This is often achieved by starting with a chiral molecule or by inducing chirality during the reaction sequence.
Derivatization from Chiral Pyrrolidine (B122466) Precursors
One of the most direct strategies for synthesizing chiral pyrrolidine derivatives involves the modification of readily available, enantiopure starting materials from the "chiral pool." mdpi.com Proline and its derivatives, such as 4-hydroxyproline, are common and effective precursors for this purpose. mdpi.com
The general approach begins with a pre-existing, optically pure pyrrolidine core, which ensures the desired stereochemistry in the final product. mdpi.com For instance, (S)-prolinol, obtained via the reduction of proline, serves as a versatile starting block for numerous drugs. mdpi.com The synthesis of a specific target like Benzyl-methyl-(R)-pyrrolidin-3-yl-amine from such precursors would involve a sequence of functional group interconversions. This typically includes the introduction of the amino group at the C-3 position and subsequent N-alkylation with benzyl (B1604629) and methyl groups. Alkylation of a pyrrolidin-3-amine derivative with a benzyl halide under basic conditions is a common method to introduce the benzyl group.
Asymmetric Induction Strategies in N-Alkylation and Amination
When a chiral precursor is not used, chirality must be introduced during the synthesis through asymmetric induction. This can be achieved in several key steps, including the C-N bond-forming reactions.
Advanced strategies involve catalytic asymmetric C–H insertion reactions. For example, rhodium(II)-catalyzed intermolecular C–H amination using a chiral rhodium catalyst can install a nitrogen functional group at a specific carbon with high stereocontrol. acs.org This can be followed by a second, intramolecular amination to form the pyrrolidine ring. acs.org
For the N-alkylation steps (N-benzylation and N-methylation), stereoselectivity is less of a concern if the chiral center is already established at C-3. However, in routes where the amine is formed via reduction of an imine, asymmetric hydrogenation using chiral transition-metal catalysts can be employed to set the stereocenter. Similarly, asymmetric reductive amination, where a prochiral ketone is converted to a chiral amine, is a powerful tool. mdpi.com
Classical and Modern Approaches to Pyrrolidine Ring Formation
The construction of the pyrrolidine core is a fundamental challenge addressed by a variety of synthetic methods, ranging from classical cyclization reactions to modern catalytic processes.
Cyclization Reactions for Pyrrolidine Core Construction
Multiple strategies exist for assembling the five-membered pyrrolidine ring.
[3+2] Cycloaddition: This is a classical and powerful method for forming five-membered rings. The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) directly yields a pyrrolidine ring, capable of generating multiple stereocenters simultaneously. nih.govosaka-u.ac.jpmdpi.comacs.org
Intramolecular Cyclization: These reactions involve forming the ring from a linear precursor that already contains the nitrogen and the requisite carbon chain. This can include the cyclization of 1,4-amino alcohols or the intramolecular amination of unsaturated carbon-carbon bonds. mdpi.comnih.govorganic-chemistry.org For example, amide dianions can cyclize with epibromohydrin (B142927) to regioselectively form pyrrolidin-2-one derivatives. organic-chemistry.org
Ring Contraction: A more modern approach involves the skeletal editing of larger, more abundant heterocycles. Photo-promoted ring contraction of pyridines using a silylborane has been reported to produce pyrrolidine derivatives, offering a novel entry from inexpensive bulk chemicals. osaka-u.ac.jpbohrium.comresearchgate.net
Tandem Reactions: Complex pyrrolidines can be built efficiently using tandem or cascade reactions, where multiple bonds are formed in a single operation. An example is the tandem hydrozirconation-cyclization of N-allyl oxazolidines to construct the pyrrolidine ring diastereoselectively. nih.gov Another involves a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne. nih.gov
| Ring Formation Method | Key Reactants | Description |
| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Forms the five-membered ring in a single step. nih.govacs.org |
| Intramolecular Cyclization | 1,4-Amino Alcohol/Halide | A linear precursor cyclizes to form the ring. mdpi.com |
| Ring Contraction | Pyridine + Silylborane | A six-membered ring is converted to a five-membered ring. osaka-u.ac.jpbohrium.com |
| Tandem Cyclization | Unsaturated Amine | Multiple bond-forming events occur in one pot. nih.govnih.gov |
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used reaction in amine synthesis. wikipedia.org It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.org This method can be applied to both the formation of the pyrrolidine ring and the introduction of substituents.
For the construction of the pyrrolidine core, a 1,4-dicarbonyl compound can react with a primary amine (like methylamine) in the presence of a reducing agent. mdpi.comnih.gov The initial condensation forms an enamine or imine at one end, which then cyclizes via intramolecular reaction with the second carbonyl group, followed by reduction to yield the N-substituted pyrrolidine. nih.govstackexchange.com A one-batch reductive condensation using 2,5-dimethoxytetrahydrofuran (B146720) and a primary amine in the presence of sodium borohydride (B1222165) is an efficient method for creating the N-substituted pyrrolidine ring. thieme-connect.com This strategy is robust and often proceeds in high yield. thieme-connect.com
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. tandfonline.comnih.gov These reactions are particularly valuable for creating libraries of structurally diverse compounds for drug discovery and development. In the context of pyrrolidine synthesis, MCRs offer a highly effective strategy for generating a wide range of analogs from simple starting materials. researchgate.net
A common and effective MCR for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction. tandfonline.com This reaction typically involves an azomethine ylide, which acts as a 1,3-dipole, and a dipolarophile. Azomethine ylides can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. tandfonline.com For instance, the reaction of an aldehyde, an amino acid ester, and a chalcone (B49325) can be catalyzed by iodine to produce highly substituted pyrrolidine-2-carboxylates. tandfonline.com The diversification in this approach arises from the ability to vary all three components: the aldehyde, the amino acid, and the dipolarophile (the chalcone in this case), leading to a broad spectrum of pyrrolidine derivatives.
Another notable MCR approach is the titanium tetrachloride (TiCl₄)-catalyzed reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile like allyltrimethylsilane (B147118). nih.govacs.org This one-pot operation can construct up to three stereogenic centers with high diastereoselectivity, yielding highly functionalized pyrrolidines. nih.govacs.org The structural diversity is achieved by altering the nature of the nucleophile; for example, using enolsilanes or ketene (B1206846) acetals instead of allyltrimethylsilane leads to different substitution patterns on the pyrrolidine ring. nih.govacs.org
Furthermore, phosphine-catalyzed MCRs have been developed for the synthesis of N-aryl-pyrrolidines. In one example, aldehydes, amines, and trimethylsilyl (B98337) cyanide react to form an amino nitrile intermediate. This is then treated with methyl acrylate (B77674) in the presence of a tributylphosphine (B147548) catalyst to yield substituted N-aryl-pyrrolidines. tandfonline.com The flexibility to use different aldehydes and amines allows for extensive structural diversification.
These MCR strategies highlight the efficiency and versatility of this class of reactions in generating diverse pyrrolidine scaffolds, which is essential for exploring the structure-activity relationships of compounds like this compound.
Reaction Mechanisms and Optimization in Amine Formation
The formation of the chiral amine in this compound and its analogs is a critical step that dictates the compound's stereochemistry and, consequently, its biological activity. The primary method for achieving this is through asymmetric synthesis, with asymmetric reductive amination being one of the most direct and efficient approaches. researchgate.net
The mechanism of asymmetric reductive amination involves two key stages:
Imine/Iminium Ion Formation: A carbonyl compound (a ketone or aldehyde) condenses with a primary or secondary amine to form a prochiral imine or iminium ion intermediate. researchgate.net In the synthesis of chiral pyrrolidines, this often involves a precursor like N-benzyl-3-pyrrolidone.
Asymmetric Reduction: The C=N double bond of the imine or iminium ion is then reduced stereoselectively using a chiral catalyst or reagent. researchgate.net
Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the reduction step. nih.gov Catalysts based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands (e.g., JosiPhos, f-Binaphane), can achieve high enantioselectivity. nih.gov The mechanism of iridium-catalyzed hydrogenation, for example, is thought to proceed through the formation of an iridium-hydride complex that coordinates to the imine. The hydrogen is then transferred to one face of the imine, guided by the chiral ligand to produce the desired enantiomer of the amine. nih.gov
Optimization of these reactions is crucial for maximizing yield and enantiomeric excess (ee). Key parameters include:
Catalyst and Ligand: The choice of metal and chiral ligand is paramount. Exhaustive screening of different ligand families is often necessary to find the optimal combination for a specific substrate. nih.gov
Solvent: The solvent can significantly influence both the rate and stereoselectivity of the reaction.
Temperature and Pressure: These parameters affect reaction kinetics and, in some cases, the equilibrium of catalyst activation and deactivation pathways. For instance, in certain TiCl₄-promoted reactions, warming the mixture from -78 °C to room temperature is a critical step. nih.govacs.org
Additives: Additives can play a crucial role. In some MCRs leading to pyrrolidines, the presence of an additive like acetonitrile (B52724) (CH₃CN) can surprisingly switch the reaction pathway from forming a tetrahydrofuran (B95107) derivative to the desired pyrrolidine. nih.govacs.org
Biocatalysis offers an increasingly important alternative for chiral amine synthesis. nih.gov Enzymes such as amine dehydrogenases (AmDHs) and transaminases catalyze reductive amination with exceptional stereoselectivity. nih.gov Amine transaminases, for example, use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amine group from a donor molecule to a prochiral ketone acceptor. nih.gov Optimization in biocatalysis involves protein engineering through techniques like directed evolution to enhance substrate scope and efficiency, as well as process optimization of factors like pH, temperature, and co-factor regeneration. nih.gov
Scale-Up Considerations and Process Chemistry for Chiral Amine Production
Transitioning the synthesis of a chiral amine like this compound from a laboratory-scale procedure to industrial production introduces a new set of challenges that fall under the domain of process chemistry. The goal is to develop a safe, cost-effective, robust, and environmentally sustainable process.
Key considerations for scale-up include:
Route Selection: The chosen synthetic route must be economically viable. While multi-component reactions are elegant, simpler, more linear routes might be more practical on a large scale. For instance, a common industrial approach starts with commercially available, optically pure precursors like (R)- or (S)-proline or 4-hydroxyproline, which are then functionalized. nih.gov A patented method for preparing chiral pyrrolidinyl derivatives involves the reaction of a nitroalkene with an enolate bearing a chiral leaving group, followed by cyclization and reduction. google.com
Catalyst Cost and Efficiency: Many asymmetric syntheses rely on expensive transition metal catalysts (e.g., iridium, palladium, ruthenium). For large-scale production, catalyst loading must be minimized. This requires highly active catalysts with high turnover numbers (TON) and turnover frequencies (TOF). Catalyst recovery and recycling are also critical economic factors.
Reagent and Solvent Selection: The cost, toxicity, and environmental impact of all reagents and solvents are magnified at scale. Process chemistry aims to replace hazardous reagents (e.g., strong hydrides like lithium aluminum hydride) with safer alternatives and to minimize solvent use or switch to greener solvents like water or ethanol (B145695). mdpi.com For example, a synthesis of N-Benzyl-3-hydroxymethyl-pyrrolidine uses lithium aluminum hydride for reduction, a reagent that poses significant challenges on a large scale due to its reactivity. prepchem.com
Purification: Chromatographic purification, common in research labs, is often impractical and expensive for multi-ton production. google.com The ideal process is designed to yield a product that can be purified by crystallization, which is more scalable and cost-effective. This requires careful control of the reaction to minimize byproduct formation. Recrystallization of a chiral isomer is a method mentioned in patent literature to improve purity. google.com
Process Safety and Control: Exothermic reactions, the handling of pyrophoric or toxic reagents, and high-pressure hydrogenations require specialized equipment and rigorous safety protocols. nih.gov Reaction calorimetry studies are essential to understand the thermal profile of the reaction and to design appropriate cooling and control systems to prevent thermal runaway.
Waste Management: Minimizing waste is a key principle of green chemistry and is economically important. Atom-economical reactions like MCRs are advantageous in this regard. tandfonline.com Developing efficient work-up procedures that reduce aqueous and organic waste streams is a critical part of process optimization.
The industrial production of a specific chiral amine is a multidisciplinary effort, requiring collaboration between synthetic, process, and analytical chemists, as well as chemical engineers, to ensure a successful and sustainable manufacturing process.
Stereochemical Aspects and Conformational Analysis
Enantiomeric Purity Determination and Chiral Resolution Techniques
The synthesis of a specific enantiomer like Benzyl-methyl-(R)-pyrrolidin-3-yl-amine necessitates methods to separate it from its (S)-enantiomer, a process known as chiral resolution. wikipedia.org Since enantiomers possess identical physical properties in an achiral environment, resolution typically involves their conversion into diastereomers, which have different physical characteristics and can be separated. libretexts.org
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine mixture with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting salts, (R-amine•R-acid) and (S-amine•R-acid), are diastereomers and will exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.orgalmerja.com After separation, the pure enantiomer of the amine can be recovered by treatment with a base to remove the resolving agent. libretexts.org The efficiency of this separation is often unpredictable and may require testing several different resolving agents. wikipedia.org In some cases, crystallization itself can be a tool to enhance enantiomeric purity; for instance, the enantiomeric excess (ee) of N-Boc-trans-4-tert-butyl-L-proline was successfully increased from 94% to 99.2% through crystallization. nih.govfigshare.com
Another approach is kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. libretexts.org For example, enantioselective lipase (B570770) enzymes can be used to selectively acylate one enantiomer of a chiral amine in a racemic mixture, allowing the unreacted enantiomer to be isolated. google.com
Once the chiral compound is isolated, its enantiomeric purity must be verified. Modern analytical techniques are employed for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method, using a chiral stationary phase to physically separate the enantiomers, allowing for their quantification. nih.gov A highly sensitive method combines chiral HPLC with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), which provides accurate determination of the amino acid chiral purity of a peptide and can be adapted for small molecules. nih.gov
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid | Chiral Acid |
| (-)-Malic Acid | Chiral Acid |
| (-)-Mandelic Acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
| Brucine | Chiral Base (Alkaloid) |
| Strychnine | Chiral Base (Alkaloid) |
| Quinine | Chiral Base (Alkaloid) |
This table is based on information from references libretexts.orgalmerja.com.
Absolute Configuration Determination and Validation
Determining the absolute configuration of a chiral center—whether it is (R) or (S)—is essential. While chemical synthesis may be designed to produce a specific isomer, definitive validation is required.
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration and detailed molecular geometry of a crystalline compound. figshare.com This technique provides a three-dimensional map of the electron density within the crystal, from which the precise position of each atom can be determined. This allows for the direct visualization of the spatial arrangement of the substituents around the chiral carbon, confirming its (R) or (S) designation. acs.org
During the refinement of the crystal structure, the Flack parameter is a critical value used to confirm the absolute structure of a chiral molecule. A value close to zero for a given enantiomer confirms that the assigned configuration is correct. acs.org
Beyond absolute configuration, X-ray crystallography yields a wealth of precise geometric data, including bond lengths, bond angles, and torsional angles. researchgate.net This information provides a static snapshot of the molecule in its solid-state, low-energy conformation, which is foundational for computational modeling and understanding its intrinsic structural preferences. acs.org
Table 2: Example of Crystallographic Data for a Pyrrolidine (B122466) Derivative
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 14.7421 (6) |
| b (Å) | 17.5573 (6) |
| c (Å) | 21.4675 (9) |
| Volume (ų) | 5556.5 (4) |
| Z (Molecules/unit cell) | 8 |
Data modeled after a representative complex pyrrolidine structure. researchgate.net
Conformational Preferences and Torsional Dynamics
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. acs.org This flexibility is often described as a "pseudorotation" pathway between various envelope and twisted forms. researchgate.net However, the ring typically adopts one of two predominant low-energy envelope conformations, referred to as Cγ-exo ("up") and Cγ-endo ("down"), where the C4 carbon is puckered out of the plane formed by the other four atoms. nih.govacs.org
The energetic preference for one pucker over the other is largely dictated by the nature and stereochemistry of the substituents on the ring. researchgate.net Steric and stereoelectronic effects play a crucial role. For instance, studies on proline derivatives have shown that electronegative substituents in a trans position favor an exo pucker, while those in a cis position favor an endo pucker. figshare.com Conversely, sterically demanding groups like a tert-butyl group strongly prefer a pseudoequatorial orientation, which can lock the ring into a specific conformation. acs.org The presence of fluorine, for example, can significantly influence stereochemical behavior through the gauche effect, where the fluorine atom and an adjacent electron-withdrawing group (like the ring nitrogen) favor a gauche orientation to each other. beilstein-journals.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating the conformational preferences of molecules in solution. For pyrrolidine derivatives, several NMR parameters are sensitive to the ring's geometry. The chemical shifts of the ring protons and carbons, as well as the vicinal proton-proton coupling constants (³JHH), are dependent on the dihedral angles between them, which in turn are defined by the ring pucker. nih.gov
In some N-benzyl derivatives, the rotation around the N-C(benzyl) or N-acyl bond is slow on the NMR timescale, leading to the appearance of distinct sets of signals for different conformers. scielo.br This allows for the characterization and quantification of the conformational equilibrium. scielo.br Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to identify protons that are close to each other in space. frontiersin.org This information is crucial for building a detailed three-dimensional model of the dominant conformation in solution. frontiersin.org
Computational chemistry provides invaluable insight into the conformational landscape of flexible molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations with high accuracy. frontiersin.org For example, calculations on related pyrrolidine systems have determined that the Cγ-endo pucker can be more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in solution. frontiersin.org
Molecular dynamics (MD) simulations allow for the exploration of the molecule's conformational space over time, providing a dynamic picture of its flexibility and the transitions between different low-energy states. nih.govtandfonline.com Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can generate three-dimensional contour maps that visualize regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for interaction with a biological target. scispace.com These models, which are built on the molecule's conformational preferences, are instrumental in rational drug design. nih.govtandfonline.comscispace.com
Table 3: Calculated Energy Difference for Pyrrolidine Ring Puckers
| Conformation | Relative Energy (DMSO) | Relative Energy (Gas Phase) |
|---|---|---|
| Cγ-endo | 0.0 kcal·mol⁻¹ (More Stable) | 0.0 kcal·mol⁻¹ (More Stable) |
| Cγ-exo | +1.2 kcal·mol⁻¹ | +2.8 kcal·mol⁻¹ |
Data from quantum mechanical calculations on 5-phenylpyrrolidine-2-carboxylate units. frontiersin.org
Influence of Stereochemistry on Molecular Recognition Principles (General Chemical Interactions)
The specific (R) stereochemistry of this compound is fundamental to its function in molecular recognition. Molecular recognition is governed by non-covalent interactions between molecules, and the precise three-dimensional arrangement of functional groups dictates the strength and specificity of these interactions. The stereogenicity of the pyrrolidine ring's carbons is a critical feature, as different stereoisomers present a different spatial orientation of substituents, leading to distinct binding modes with chiral partners like proteins. nih.govresearchgate.net
For this compound, the key interacting components are the secondary amine on the pyrrolidine ring, the tertiary amine nitrogen, and the aromatic benzyl (B1604629) group. The (R)-configuration at the C3 position fixes these groups in a specific 3D orientation. This defined geometry determines how the molecule can engage in various non-covalent interactions:
Hydrogen Bonding: The secondary amine proton (N-H) can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor.
π-Interactions: The aromatic benzyl group can participate in π-π stacking with other aromatic rings or cation-π interactions.
Computational studies on related pyrrolidine derivatives highlight this principle by generating contour maps that show where steric bulk or specific electrostatic properties are favored for binding to a receptor. nih.govscispace.com A change in stereochemistry would fundamentally alter how the molecule aligns with these favorable and unfavorable regions, thereby changing its interaction profile.
Role in Advanced Chemical Synthesis and Catalysis Research
Utilization as a Chiral Building Block in Complex Organic Synthesis
The primary and most well-established role of Benzyl-methyl-(R)-pyrrolidin-3-yl-amine is as a chiral building block. nih.gov Its rigid, stereochemically defined pyrrolidine (B122466) core makes it an attractive starting point for the synthesis of enantiomerically pure, biologically active compounds. The presence of both a nucleophilic secondary amine within the ring (after potential de-benzylation) and an exocyclic tertiary amine provides multiple points for synthetic elaboration.
Incorporation into Diverse Heterocyclic Systems
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. nih.gov this compound serves as a key intermediate for embedding a chiral 3-aminopyrrolidine (B1265635) moiety into larger, more complex heterocyclic systems. rsc.org Synthetic strategies often involve the functionalization of the pyrrolidine nitrogen. For instance, derivatives such as [(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid are synthesized through nucleophilic substitution at the pyrrolidine nitrogen, showcasing a common pathway to incorporate this chiral unit into more elaborate structures. mdpi.com The synthesis of spiro-pyrrolidine systems, which are of interest in various areas of chemistry, can also utilize such chiral backbones, leading to complex three-dimensional architectures.
Table 1: Examples of Heterocyclic Systems Derived from Pyrrolidine Scaffolds
| Resulting Heterocycle Type | Synthetic Approach | Potential Application Area |
| Substituted Pyrrolidines | N-alkylation, N-acylation | Medicinal Chemistry |
| Spiro-heterocycles | Cycloaddition reactions | Complex Molecule Synthesis |
| Fused Pyrrolidine Systems | Intramolecular cyclizations | Drug Discovery |
Precursor for Modular Ligand and Scaffold Development
The concept of modularity is central to modern ligand design for asymmetric catalysis. rsc.org Chiral amines like this compound are valuable precursors for creating libraries of modular ligands. The synthetic handles on the molecule allow for systematic variation of steric and electronic properties. For example, the benzyl (B1604629) group can be removed and the resulting secondary amine can be functionalized with a variety of phosphine (B1218219), oxazoline, or other coordinating groups. This modular approach enables the fine-tuning of a ligand's properties to achieve high enantioselectivity in a specific catalytic transformation.
Application as a Chiral Ligand in Asymmetric Catalysis
While its use as a building block is clear, the direct application of this compound as a chiral ligand in asymmetric catalysis is not extensively documented in dedicated research studies. However, based on the well-established principles of chiral amine and diamine catalysis, its potential can be inferred. Chiral amines are crucial components of many successful catalyst systems, coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. mdpi.com
Enantioselective Transformations Mediated by Pyrrolidine Amine Complexes
The field of asymmetric catalysis has seen numerous examples of enantioselective transformations mediated by metal complexes of chiral pyrrolidine-based ligands. These include hydrogenations, C-H aminations, and various carbon-carbon bond-forming reactions. nih.gov For instance, nickel complexes bearing chiral bisoxazoline (BOX) ligands, which share structural motifs with derivatized pyrrolidines, have been shown to catalyze enantioselective intramolecular C-H bond amination to produce chiral pyrrolidine products. nih.gov While specific data for this compound is scarce, it is plausible that its metal complexes could mediate similar transformations. The bidentate N,N' coordination potential after derivatization could be suitable for creating the necessary chiral pocket around a metal center.
Table 2: Representative Enantioselective Reactions Catalyzed by Chiral Amine Ligands
| Reaction Type | Metal | General Ligand Class | Achieved Stereoselectivity |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Diphosphines, Diamines | High enantiomeric excess (ee) |
| Asymmetric C-H Amination | Nickel, Copper | Chiral BOX, Diamine derivatives | Moderate to high ee |
| Asymmetric Allylic Alkylation | Palladium | Chiral Phosphinooxazolines (PHOX) | High ee |
Design Principles for Chiral Amine Ligands in Catalytic Systems
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. rsc.org Several key principles guide the development of these ligands, many of which are relevant to the potential application of this compound.
Rigidity and Chirality: The pyrrolidine ring provides a rigid and stereochemically defined backbone, which is crucial for effective transfer of chiral information.
Coordinating Atoms: The nitrogen atoms of the amine are the primary coordinating sites. The development of bidentate or tridentate ligands from this scaffold would involve the introduction of additional donor atoms (e.g., phosphorus, oxygen, or sulfur).
Modularity and Tunability: As mentioned, the ability to easily modify the substituents on the ligand allows for the optimization of the catalyst's performance. The benzyl and methyl groups on the exocyclic nitrogen, and the potential for functionalization at the ring nitrogen, offer avenues for tuning steric bulk and electronic properties. C2-symmetric ligands have historically been very successful, though non-symmetrical ligands have also proven highly effective. rsc.org
Investigation of Reactivity and Derivatization for Research Probes
The derivatization of molecules like this compound is a common strategy for creating research probes to study biological systems. By attaching fluorescent tags, biotin, or other reporter molecules, the parent compound can be used to identify and study the behavior of its biological targets. The reactivity of the amine groups allows for straightforward conjugation with various labeling reagents. For example, fluorogenic reagents with benzofurazan (B1196253) structures are often used to label amines for enhanced detection in biological assays. nih.gov While specific examples of research probes derived directly from this compound are not prominent in the literature, the synthetic handles available on the molecule make it a suitable candidate for such derivatization.
Functionalization at Amine Nitrogen and Pyrrolidine Ring Positions
The synthetic versatility of this compound is largely attributed to the reactivity of its amine nitrogens and the potential for modification of the pyrrolidine ring. These sites allow for a wide range of chemical transformations, leading to the generation of diverse derivatives with tailored properties.
The secondary amine within the pyrrolidine ring and the tertiary exocyclic amine are key handles for functionalization. The benzyl and methyl groups are typically introduced via substitution reactions. For instance, benzylation can be accomplished using benzyl chloride in the presence of a base, while methylation can be carried out with a suitable methylating agent.
Further functionalization of the amine groups is a common strategy to create more complex molecules. For example, the reaction of a related compound, (R)-1-Benzylpyrrolidin-3-amine, with di-tert-butyl dicarbonate (B1257347) in the presence of sodium bicarbonate and acetonitrile (B52724) results in the formation of a tert-butyl carbamate, a widely used protecting group and intermediate in organic synthesis. This reaction highlights the accessibility of the amine for acylation and related transformations.
Table 1: Representative Functionalization Reactions of an Analogous Pyrrolidine Scaffold
| Precursor Compound | Reagents and Conditions | Product | Application/Significance |
|---|---|---|---|
| (R)-1-Benzylpyrrolidin-3-amine | Di-tert-butyl dicarbonate, Sodium bicarbonate, Acetonitrile | Tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate | Synthesis of a protected amine intermediate for further elaboration. |
| (R)-1-Benzylpyrrolidin-3-amine | Isobutylchloroformate, N-methylmorpholine, Tetrahydrofuran (B95107), -10°C | N-[(1-benzylpyrrolidine-(3R)-yl-carbamoyl)-methyl]-3-trifluoromethylbenzamide | Building block for medicinal chemistry applications. |
Functionalization is not limited to the nitrogen atoms. The pyrrolidine ring itself can be modified. For instance, the synthesis of N-benzyl-3-hydroxymethyl-pyrrolidine is achieved through the reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid using lithium aluminium hydride. prepchem.com This transformation introduces a hydroxyl group onto the pyrrolidine ring, providing another point for diversification. prepchem.com Furthermore, modern synthetic methods like C-H functionalization offer potential pathways to directly modify the carbon skeleton of the pyrrolidine ring, enabling the introduction of new substituents in a site-selective manner. nih.govnih.gov
Exploration of Novel Reaction Pathways and Methodologies
This compound and its derivatives are instrumental in the exploration of novel reaction pathways, primarily serving as chiral building blocks for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The inherent chirality of the (R)-pyrrolidin-3-yl core is a key feature that is transferred to the target molecules, influencing their biological activity.
A significant application of this structural motif is in the synthesis of kinase inhibitors. For example, a derivative of this compound is a precursor in the synthesis of intermediates for Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. mdpi.com The synthesis involves the coupling of the pyrrolidine-based amine with a pyrrolo[2,3-d]pyrimidine core, demonstrating the role of the title compound as a key component in constructing complex, medicinally relevant scaffolds. mdpi.com
The pyrrolidine scaffold is a privileged structure in organocatalysis, particularly in asymmetric synthesis. nih.govbeilstein-journals.org Chiral pyrrolidine derivatives are known to be effective catalysts for a variety of transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govbeilstein-journals.org These catalysts operate via the formation of transient enamines or iminium ions with the substrate, inducing a stereocontrolled reaction. While direct catalytic applications of this compound itself are not extensively documented, its structural framework is highly relevant to the design of new organocatalysts. By modifying the substituents on the nitrogen atoms and the pyrrolidine ring, researchers can fine-tune the steric and electronic properties of the catalyst to optimize its performance in specific reactions. nih.govbeilstein-journals.org
The development of novel synthetic methodologies for constructing the pyrrolidine ring itself also indirectly highlights the importance of this class of compounds. Multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, provide efficient and stereoselective routes to highly functionalized pyrrolidines. mdpi.com These methods offer rapid access to a wide range of pyrrolidine derivatives that can be further elaborated, with the potential for discovering new reaction pathways and catalysts. The intramolecular aza-Michael reaction is another powerful tool for the asymmetric synthesis of functionalized pyrrolidines, which can serve as precursors to natural products and other biologically active molecules. whiterose.ac.uk
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution, which governs the molecule's stability and reactivity. arabjchem.orgnih.govnih.gov
HOMO-LUMO Analysis and Molecular Electrostatic Potential Mapping
The electronic characteristics of a molecule can be described using Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For related pyrrolidine (B122466) derivatives, DFT studies have shown that the inclusion of different substituents can significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another vital tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgmdpi.com It provides a visual guide to the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.gov These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or substrates. researchgate.netmdpi.com For instance, the negative potential regions, often associated with lone pairs on heteroatoms like nitrogen or oxygen, indicate likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential regions, often found around hydrogen atoms attached to electronegative atoms, are susceptible to nucleophilic attack and act as hydrogen bond donors. nih.gov In studies of related bioactive molecules, MEP analysis has been instrumental in explaining differences in activity by highlighting variations in the electrostatic landscape near key functional groups. researchgate.net
Table 1: Illustrative Quantum Chemical Parameters for Pyrrolidine Derivatives (Hypothetical Data based on Analogous Systems)
| Parameter | Value (Arbitrary Units/eV) | Significance |
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability mdpi.com |
| Chemical Potential (µ) | -3.85 eV | Tendency to escape from a phase |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution nih.gov |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons mdpi.com |
Note: This table presents hypothetical data for illustrative purposes, based on typical values found for similar heterocyclic compounds in the literature. nih.govmdpi.com
Prediction of Chemical Reactivity Parameters and Reaction Energetics
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include electronegativity (the negative of the chemical potential), chemical hardness (related to the HOMO-LUMO gap), and the electrophilicity index. mdpi.commdpi.com Hard molecules possess a large HOMO-LUMO gap, indicating lower reactivity, whereas soft molecules have a small gap and are generally more reactive. nih.gov These parameters are crucial for predicting how Benzyl-methyl-(R)-pyrrolidin-3-yl-amine might behave in different chemical environments.
Furthermore, quantum chemical calculations can be used to model reaction pathways and determine their energetics. By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility and kinetics of a potential chemical transformation. This is particularly relevant for understanding metabolic pathways or designing synthetic routes. For example, calculations on related N-benzyl compounds have been used to study dissociation energies and the influence of substituents on reaction barriers.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, it is essential to study its interactions with specific protein targets. Molecular modeling and dynamics simulations are powerful techniques for this purpose. nih.govmdpi.com
Exploration of Binding Site Interactions at a Molecular Level
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scispace.com This method involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity. For pyrrolidine-containing compounds, docking studies have successfully identified key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that are crucial for binding to targets like the Mcl-1 protein or the Polo-Box Domain of Polo-Like Kinase 1. nih.govnih.gov The benzyl (B1604629) group of the target molecule could, for example, engage in hydrophobic or π-stacking interactions within a binding pocket, while the pyrrolidine nitrogen could act as a hydrogen bond acceptor or become protonated to interact with acidic residues. ias.ac.in The identification of these specific molecular interaction fields is a key step in rational drug design. acs.org
Conformational Sampling and Stability Prediction
A molecule's three-dimensional shape, or conformation, is critical to its function. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. acs.org Computational methods can be used to perform a thorough conformational analysis to identify the most stable, low-energy conformations of this compound. researchgate.netnih.gov Understanding the conformational preferences is essential because only specific conformers may be able to fit into a protein's binding site. acs.orgresearchgate.net
Molecular dynamics (MD) simulations build upon static docking poses by simulating the movement of atoms in the ligand-protein complex over time. mdpi.comnih.gov These simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govacs.org By running simulations for nanoseconds or longer, researchers can observe whether the initial interactions identified by docking are maintained, and whether the ligand remains stably bound in the active site. acs.org This dynamic view is crucial for validating docking results and gaining a more accurate understanding of the binding event. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Chemical Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scispace.comnih.gov By analyzing a dataset of related molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds.
For a class of compounds including pyrrolidine derivatives, QSAR studies have been successfully employed to design novel inhibitors for various targets. nih.gov These models use calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. The resulting QSAR model, often presented as an equation, can highlight which molecular features are most important for enhancing or diminishing biological activity. nih.gov For example, a QSAR study on pyrrolidin-2-one derivatives identified specific descriptors that were highly correlated with antiarrhythmic activity, explaining up to 91% of the variance in the data. nih.gov Such models can guide the design of new analogs of this compound by suggesting specific modifications to the benzyl or pyrrolidine moieties to optimize its potential therapeutic effects.
Analysis of Physicochemical Descriptors and Molecular Features
The physicochemical properties of this compound are foundational to understanding its behavior. While extensive experimental data for this specific compound are not widely published, its key descriptors can be identified. The molecule consists of a chiral pyrrolidine ring, a secondary amine, a benzyl group, and a methyl group. evitachem.com The (R)-stereochemistry at the 3-position of the pyrrolidine ring is a critical molecular feature that influences its interaction with other chiral molecules.
The molecular formula for this compound is C12H18N2, and it has a molecular weight of 190.28 g/mol . evitachem.com Its appearance is typically a colorless to pale yellow liquid or solid, and it is soluble in organic solvents such as ethanol (B145695) and dichloromethane. evitachem.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| IUPAC Name | (3R)-N-benzyl-N-methylpyrrolidin-3-amine | evitachem.com |
| Molecular Formula | C12H18N2 | evitachem.com |
| Molecular Weight | 190.28 g/mol | evitachem.com |
| Appearance | Colorless to pale yellow liquid or solid | evitachem.com |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | evitachem.com |
Computational methods are extensively used to calculate a wide array of molecular descriptors for pyrrolidine derivatives. These descriptors quantify various aspects of a molecule's structure and are crucial for developing predictive models. Key descriptors include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about interatomic distances, bond angles, and dihedral angles. The non-planar, "envelope" or "twisted" conformation of the pyrrolidine ring is a significant geometrical feature.
Electronic Descriptors: These relate to the electronic structure of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding how the molecule will interact with other molecules.
Hydrophobic and Hydrophilic Descriptors: These descriptors, such as the logarithm of the partition coefficient (logP), quantify the molecule's lipophilicity, which is a key factor in its pharmacokinetic profile.
For pyrrolidine derivatives, the stereochemistry, the nature and position of substituents, and the conformational flexibility of the five-membered ring are all critical molecular features that are analyzed computationally.
Development of Predictive Models for Chemical Interactions
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are a cornerstone of modern drug discovery and are frequently applied to classes of compounds like pyrrolidine derivatives. nih.govnih.govtandfonline.comresearchgate.netscispace.com These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. The goal is to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent and selective molecules.
Several advanced 3D-QSAR methodologies are commonly employed for pyrrolidine derivatives:
Comparative Molecular Field Analysis (CoMFA): This technique correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. tandfonline.com By analyzing the resulting contour maps, researchers can identify regions where bulky groups or specific electrostatic properties are likely to enhance or diminish activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates similarity indices at regularly spaced grid points, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. tandfonline.com This often provides a more detailed and interpretable model of the structure-activity relationship.
Hologram QSAR (HQSAR): This 2D-QSAR method uses molecular holograms, which are linear arrays of integers encoding the frequency of occurrence of various molecular fragments. tandfonline.com HQSAR does not require molecular alignment, which can be a challenging step in 3D-QSAR, and can provide complementary information about which structural fragments are important for activity.
Studies on various series of pyrrolidine derivatives have successfully used these methods to build predictive models for their interactions with biological targets. nih.govnih.govtandfonline.com For instance, 3D-QSAR models have been developed for pyrrolidine derivatives as inhibitors of enzymes like neuraminidase and as antagonists for various receptors. nih.gov These models typically demonstrate good statistical robustness and predictive power, validated through internal and external validation techniques. tandfonline.com
The development of such a model for a series including this compound would involve synthesizing a library of related compounds, measuring their biological activity for a specific target, and then using computational software to generate the molecular descriptors and build the QSAR model. The resulting model could then be used to predict the activity of novel derivatives and to understand the key structural features that govern their chemical and biological interactions. For example, a model might reveal that increasing the steric bulk at a certain position on the benzyl ring or modifying the hydrogen-bonding capacity of the pyrrolidine nitrogen could lead to improved activity.
Table 2: Common Computational Models for Predicting Chemical Interactions
| Model Type | Description | Key Features Analyzed | Application to Pyrrolidines |
| CoMFA | Correlates biological activity with 3D steric and electrostatic fields. tandfonline.com | Steric bulk, electrostatic potential. | Identifying favorable and unfavorable regions for substitution on the pyrrolidine scaffold to enhance biological activity. tandfonline.com |
| CoMSIA | Extends CoMFA to include hydrophobic, hydrogen bond donor, and acceptor fields. tandfonline.com | Hydrophobicity, hydrogen bonding capacity, in addition to steric and electrostatic properties. | Providing a more detailed understanding of the non-covalent interactions driving ligand-receptor binding. tandfonline.com |
| HQSAR | A 2D-QSAR method based on molecular fragments. tandfonline.com | Presence and frequency of specific substructures. | Identifying key structural motifs within pyrrolidine derivatives that are crucial for their activity, without the need for 3D alignment. tandfonline.com |
Advanced Analytical and Characterization Methodologies in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of Benzyl-methyl-(R)-pyrrolidin-3-yl-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would exhibit distinct signals corresponding to each unique proton and carbon environment.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The N-methyl group would present as a singlet, while the methine proton at the chiral center (C3) would be a multiplet. A key feature arises from the molecule's chirality; the presence of the stereocenter at C3 renders the geminal protons on the benzylic methylene (B1212753) group and the C2 and C4 positions of the pyrrolidine (B122466) ring diastereotopic. researchgate.net This means they are chemically non-equivalent and would appear as distinct signals, often as complex multiplets or a pair of doublets (an AB quartet), rather than a simple singlet or triplet. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the N-methyl carbon, the carbons of the pyrrolidine ring, the benzylic methylene carbon, and the aromatic carbons of the phenyl group. Data from analogous N-benzylaniline compounds can provide insight into the expected chemical shifts. rsc.orgrsc.org
Illustrative NMR Data for a Related Structure The following table presents typical chemical shift ranges expected for the key structural motifs within this compound, based on data from analogous compounds. rsc.orgrsc.org
| Group | ¹H NMR Expected Shift (δ, ppm) | ¹³C NMR Expected Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.20 - 7.40 (m) | 127.0 - 139.5 |
| Benzylic (CH₂) | 3.50 - 3.80 (AB quartet or m) | ~55.0 - 60.0 |
| Pyrrolidine Ring (CH₂, CH) | 1.80 - 3.20 (m) | ~25.0 - 65.0 |
| N-Methyl (CH₃) | 2.20 - 2.40 (s) | ~40.0 - 45.0 |
Note: (s) = singlet, (m) = multiplet. The exact shifts and coupling patterns require experimental measurement.
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₈N₂, Molecular Weight: 190.29 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. evitachem.comnih.gov
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 190 or 191, respectively. The most characteristic fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other fragments would arise from the cleavage of the pyrrolidine ring.
Expected Mass Spectrometry Fragmentation
| m/z Value | Identity | Description |
| 191 | [M+H]⁺ | Protonated molecular ion (ESI) |
| 190 | [M]⁺ | Molecular ion (EI) |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl group |
| 99 | [C₅H₁₁N₂]⁺ | Fragment from loss of the benzyl group |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H (pyrrolidine, methyl, benzyl CH₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine |
| 690 - 770 | C-H Bend | Monosubstituted Benzene Ring |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the target compound from any impurities and for quantifying its enantiomeric purity. rsc.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the chemical purity of a sample. nih.gov In a typical setup, a solution of the compound is passed through a column, and a detector measures the elution of the components over time. A pure sample will ideally show a single peak.
For a chiral compound like this compound, the most critical chromatographic analysis is the determination of its enantiomeric excess (e.e.). This is achieved using chiral chromatography, most commonly chiral HPLC. By using a chiral stationary phase (CSP), the two enantiomers, (R) and (S), interact differently with the column material, causing them to elute at different times (different retention times). rsc.org The relative area of the two peaks allows for the precise calculation of the enantiomeric excess, confirming the stereochemical purity of the (R)-enantiomer. nih.govnih.gov
Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of a salt of this compound can be grown, this technique can unambiguously confirm its three-dimensional structure, including the absolute configuration of the chiral center (C3) as (R). researchgate.netchemicalbook.com
The analysis also reveals detailed geometric parameters such as bond lengths, bond angles, and torsional angles. Furthermore, it provides insight into the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, which govern the solid-state properties of the compound. While specific data for the title compound is not publicly available, the analysis of a related pyrrolidine derivative illustrates the type of data obtained. researchgate.net
Example Crystallographic Data for a Substituted Pyrrolidine Compound
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.7421 |
| b (Å) | 17.5573 |
| c (Å) | 21.4675 |
| V (ų) | 5556.5 |
| Z | 8 |
Note: Data is from a related spiro[indoline-pyrrolidine] structure for illustrative purposes. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems Utilizing Pyrrolidine (B122466) Amine Ligands
The inherent chirality and the presence of a basic nitrogen atom make pyrrolidine derivatives, including structures analogous to Benzyl-methyl-(R)-pyrrolidin-3-yl-amine, highly effective as organocatalysts and ligands in asymmetric synthesis. nih.govmdpi.com Research is focused on designing and modifying these ligands to enhance their efficiency, selectivity, and applicability to a wider range of chemical transformations. mdpi.com
A key strategy involves the incorporation of additional functional groups onto the pyrrolidine scaffold to create bifunctional or multifunctional catalysts. For instance, modifying the pyrrolidine ring with sulfonamide groups can create a hydrogen-bond donor, which, in cooperation with the amine's basicity, can effectively control the stereochemistry of reactions like the Michael addition. mdpi.com The distance and orientation between the amine and the hydrogen-bond donor are critical for achieving high catalytic performance. mdpi.com
Furthermore, the development of diphosphine ligands containing pendant amines, inspired by the active sites of enzymes like [FeFe]-hydrogenases, represents a significant advance. nih.gov These "P2N2" ligands, where two phosphorus atoms and two nitrogen atoms are part of a cyclic structure, have shown profound effects on the reactivity of metal catalysts, particularly for H2 production and oxidation. nih.gov The basicity and positioning of the amine are crucial for the catalyst's effectiveness. nih.gov The pyrrolidine moiety is a prime candidate for integration into such advanced ligand designs.
Future work in this area will likely involve:
Hybrid Catalyst Systems: Combining the principles of organocatalysis with metal catalysis by using pyrrolidine derivatives as chiral ligands for transition metals.
Immobilization and Recyclability: Anchoring pyrrolidine-based catalysts to solid supports or using ionic liquid tags to facilitate catalyst recovery and reuse, aligning with green chemistry principles. mdpi.com
Expanded Reaction Scope: Applying these novel catalytic systems to increasingly complex and challenging chemical transformations, beyond well-established reactions like aldol (B89426) and Michael additions. mdpi.com
Integration of Sustainable Chemistry Principles in Pyrrolidine Synthesis
The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. The synthesis of pyrrolidines is a key area where green chemistry principles are being actively integrated. Traditional methods often rely on harsh reagents and generate significant waste.
Current research highlights several sustainable approaches:
Biomass as a Feedstock: Utilizing biomass-derived molecules like levulinic acid for the synthesis of pyrrolidone derivatives through reductive amination. researchgate.net This approach replaces petrochemical starting materials with renewable resources.
Catalytic Routes: Employing efficient and recyclable catalysts, such as Palladium on carbon (Pd/C) or Nickel-based catalysts, for one-pot synthesis, which reduces the number of steps and improves atom economy. researchgate.net
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to increase the efficiency of pyrrolidine synthesis, often leading to shorter reaction times and higher yields. nih.gov
Metal-Free Synthesis: Developing methodologies that avoid the use of heavy metals, such as using natural carbohydrate-derived solid acid catalysts for 1,3-dipolar cycloaddition reactions to form the pyrrolidine ring. acs.org
Photoredox Catalysis: Utilizing light as an energy source to drive reactions, as demonstrated in a phosphine-promoted photoredox [3+2] cycloaddition to synthesize pyrroles, a related heterocycle. acs.org
The table below summarizes key findings in the sustainable synthesis of pyrrolidine-related structures.
| Starting Material | Catalyst/Method | Product Type | Key Finding |
| Levulinic Acid | Pd/C | N-substituted-5-methyl-2-pyrrolidones | High yields (up to 92%) under mild conditions with a reusable catalyst. researchgate.net |
| α-imino esters | Natural carbohydrate solid acid | Functionalized pyrrolidines | Metal-free, highly diastereoselective synthesis using a cost-effective and recyclable catalyst. acs.org |
| Aldehydes & Amines | Microwave-Assisted Organic Synthesis (MAOS) | Pyrrolidines | Increased synthetic efficiency, supporting green chemistry principles. nih.gov |
| Alkynes & Isocyanides | Photoredox catalysis | 2,4-disubstituted pyrroles | Sustainable protocol using light, operating under mild conditions with broad functional group tolerance. acs.org |
Application in Supramolecular Chemistry and Materials Science Research (as a building block)
The rigid, three-dimensional structure of many pyrrolidine derivatives makes them excellent building blocks for constructing larger, well-defined architectures in supramolecular chemistry and materials science. nih.gov The ability to introduce specific functional groups at various positions on the pyrrolidine ring allows for precise control over intermolecular interactions.
A notable application is the creation of chiral hybrid materials. By incorporating bis-silylated pyrrolidine units into a siliceous framework, researchers have synthesized a chiral mesoporous hybrid material. nih.gov This material acts as an excellent and recyclable heterogeneous catalyst for asymmetric reactions, demonstrating high stereocontrol. nih.gov The uniform distribution and stability of the chiral pyrrolidine units within the inorganic matrix are key to its success. nih.gov
Spirocyclic pyrrolidines, where the pyrrolidine ring is part of a spiro system, are also gaining significant interest as advanced building blocks. researchgate.net These highly three-dimensional structures are sought after in drug discovery to "escape from flatland"—the tendency for drug molecules to be overly planar. researchgate.net Bridged pyrrolidines have also been developed to enhance aqueous solubility and reduce lipophilicity, addressing common challenges in medicinal chemistry. enamine.net
Future research in this domain will focus on:
Self-Assembling Systems: Designing pyrrolidine derivatives that can spontaneously self-assemble into complex supramolecular structures like gels, liquid crystals, or nanotubes.
Functional Polymers: Incorporating pyrrolidine units into polymer backbones or as pendant groups to create materials with novel optical, electronic, or recognition properties.
Sensors and Molecular Recognition: Developing pyrrolidine-based receptors for the selective binding of specific ions or molecules, with applications in chemical sensing and separation technologies.
Advanced Computational Methodologies for Predictive Chemical Design
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules. For pyrrolidine derivatives, in silico methods are extensively used to predict biological activity, understand reaction mechanisms, and guide synthetic efforts. nih.govnih.gov
Key computational techniques applied to pyrrolidine derivatives include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the structural features of a series of pyrrolidine compounds with their biological activity. nih.govscispace.com These models, such as CoMFA and CoMSIA, can predict the potency of newly designed compounds before they are synthesized. nih.govtandfonline.com
Molecular Docking: This technique simulates the binding of a pyrrolidine derivative (the ligand) into the active site of a biological target, such as an enzyme or receptor. nih.govtandfonline.comnih.gov It helps to elucidate the mode of interaction and identify key binding residues, providing a rationale for the compound's activity. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interactions predicted by docking. nih.govtandfonline.comresearchgate.net
ADME/Tox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new pyrrolidine derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. tandfonline.comresearchgate.net
A study on pyrrolidine derivatives as Mcl-1 inhibitors successfully used a combination of 3D-QSAR, molecular docking, and MD simulations to build predictive models and design new, more potent inhibitors. nih.govtandfonline.com Similarly, computational studies on 1-benzylpyrrolidin-3-ol analogues helped to understand their interaction with the caspase-3 enzyme, corroborating experimental findings on their pro-apoptotic activity. researchgate.netmonash.edu
| Computational Method | Application | Outcome |
| 3D-QSAR (CoMFA/CoMSIA) | Designing novel Mcl-1 inhibitors | Generated stable and predictive models to guide the design of new, potent pyrrolidine-based inhibitors. nih.govtandfonline.com |
| Molecular Docking | Investigating binding of pyrrolidine amides to NAAA enzyme | Showed that the pyrrolidine ring occupies the enzyme's catalytic center, explaining the inhibitory mechanism. nih.gov |
| Molecular Dynamics (MD) Simulation | Assessing stability of 1-benzylpyrrolidin-3-ol analogues with caspase-3 | Confirmed the stability of the ligand-protein complex, supporting the proposed mechanism of action. researchgate.netmonash.edu |
| PASS (Prediction of Activity Spectra) | Predicting biological activities of designed compounds | Aided in the identification of promising candidates for antihistaminic agents prior to synthesis. rsc.orgsemanticscholar.org |
Exploration of Pyrrolidine Amine Derivatives as Chemical Probes for Fundamental Biological Research (Mechanism-Oriented Studies)
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a complex biological system. The versatility of the pyrrolidine scaffold makes it an excellent starting point for developing such probes.
A significant development is the design of the first specific fluorescent probe for detecting pyrrolidine itself. researchgate.net This probe exhibits a change in fluorescence upon reacting with pyrrolidine, allowing for its detection in both aqueous solutions and gaseous form, and even within living organisms like zebrafish. researchgate.net The probe operates through a 100% atom utilization reaction, providing a highly specific and efficient detection method. researchgate.net Such tools are invaluable for studying the distribution and role of pyrrolidine-containing metabolites or pollutants.
Furthermore, pyrrolidine derivatives are being developed as mechanism-based enzyme inhibitors to probe biological pathways. For example, a series of pyrrolidine amide derivatives were synthesized and evaluated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation. nih.gov Kinetic analysis and docking studies revealed that these compounds act as reversible and competitive inhibitors, providing a clear mechanistic understanding of their action. nih.gov Such selective inhibitors serve as crucial tools to dissect the role of NAAA in inflammation and pain.
Future research will likely focus on:
Photo-activatable Probes: Developing pyrrolidine derivatives that can be "switched on" by light to interact with their target, allowing for precise spatial and temporal control over biological interrogation.
Multi-functional Probes: Combining targeting moieties, fluorescent reporters, and reactive groups into a single pyrrolidine-based molecule to simultaneously track, image, and modulate a biological target.
Probes for Unexplored Targets: Designing novel pyrrolidine derivatives to investigate the function of less-understood proteins and biological pathways, opening up new avenues for therapeutic intervention.
Q & A
Basic: What are the common synthetic routes for Benzyl-methyl-(R)-pyrrolidin-3-yl-amine?
The synthesis typically involves multi-step protocols, such as:
- Reductive amination : Reacting a pyrrolidinone derivative with methylamine in the presence of a reducing agent like titanium(IV) isopropoxide .
- Chiral resolution : Using chiral resolving agents (e.g., ditoluoyl-L-tartaric acid) to isolate the (R)-enantiomer from racemic mixtures .
- Intermediate handling : Key intermediates like 1-benzyl-4-methylpiperidin-3-one are hydrolyzed under acidic conditions before reductive steps .
Basic: How is the stereochemical configuration of this compound confirmed?
- Single-crystal X-ray diffraction : Provides definitive stereochemical assignment, as demonstrated in analogous pyrrolidine derivatives .
- Chiral HPLC or polarimetry : Measures optical rotation to verify enantiomeric excess, often after resolution with chiral acids .
- NMR spectroscopy : Coupling constants and NOE experiments can infer spatial arrangements of substituents .
Advanced: What strategies optimize enantiomeric purity during synthesis?
- Dynamic kinetic resolution : Use chiral catalysts to bias the reaction pathway toward the (R)-enantiomer during reductive amination .
- Enantioselective alkylation : Employ chiral auxiliaries or ligands in key steps, as seen in the synthesis of (S)-1-benzyl-3-methylaminopyrrolidine .
- Post-synthetic purification : Repeated recrystallization with resolving agents (e.g., tartaric acid derivatives) to achieve >97% enantiomeric excess .
Advanced: How can researchers address discrepancies in spectroscopic data for intermediates?
- Cross-validation with multiple techniques : Combine -NMR, -NMR, and HRMS to resolve ambiguities in structural assignments .
- X-ray crystallography : For crystalline intermediates, this method provides unambiguous confirmation of molecular geometry .
- Reaction monitoring : Use in-situ IR or LC-MS to track intermediate stability, especially under acidic or basic conditions .
Advanced: What computational methods predict the biological activity of this compound?
- Molecular docking : Screen against target receptors (e.g., neurotensin receptor 1) using software like AutoDock, referencing structural analogs .
- QSAR modeling : Correlate substituent effects (e.g., benzyl group modifications) with activity using datasets from related amines .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Essential for confirming proton environments and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .
- Melting point analysis : Detects impurities; discrepancies >2°C suggest unresolved stereoisomers or byproducts .
Advanced: How can unstable intermediates be stabilized during synthesis?
- Low-temperature handling : Perform reactions at 0°C to prevent degradation of sensitive intermediates like quaternized pyridines .
- Inert atmosphere : Use nitrogen or argon to protect air-sensitive intermediates (e.g., borohydride reduction products) .
- Acid-free workup : Avoid prolonged exposure to strong acids during hydrolysis to prevent decomposition .
Basic: What are key stereochemical considerations in designing synthetic pathways?
- Chiral center preservation : Avoid racemization during steps like acylations by using mild conditions (e.g., room temperature) .
- Stereospecific reagents : Select reducing agents (e.g., NaBH with chiral ligands) that favor retention of configuration .
- Diastereomer separation : Utilize column chromatography for intermediates with multiple stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
